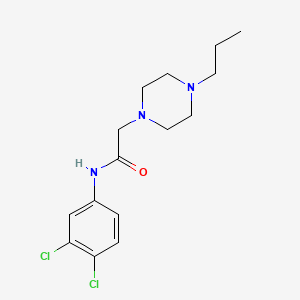
4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that is commonly used in scientific research. This compound is important in the study of the benzodiazepine receptor system and its effects on the central nervous system.
作用機序
4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 acts as a competitive antagonist at the benzodiazepine receptor site, blocking the binding of benzodiazepines to the receptor and preventing their effects on the central nervous system. This compound has been shown to reverse the effects of benzodiazepines on memory, anxiety, and other behaviors.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects on the central nervous system. This compound has been found to increase dopamine release in the nucleus accumbens, suggesting a potential role in addiction. This compound 15-1788 has also been shown to decrease anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of using 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 in lab experiments is its specificity for the benzodiazepine receptor site. This compound allows researchers to study the effects of benzodiazepines on the central nervous system without interference from other neurotransmitter systems. However, one limitation of this compound 15-1788 is its relatively short half-life, which can make it difficult to study long-term effects of benzodiazepines.
将来の方向性
There are a number of potential future directions for research on 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 and the benzodiazepine receptor system. One area of interest is the role of benzodiazepine receptors in the development of addiction and substance abuse. Another potential direction is the use of this compound 15-1788 as a therapeutic agent for neurological disorders such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 15-1788 on the central nervous system.
合成法
The synthesis of 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 involves the reaction of 4-chlorobutyryl chloride with ethyl benzylamine, followed by the addition of sodium hydride and 2-butanone. The resulting compound is then treated with hydrochloric acid to produce this compound 15-1788.
科学的研究の応用
4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 is widely used in scientific research to study the benzodiazepine receptor system and its effects on the central nervous system. This compound is used to investigate the role of benzodiazepine receptors in the development of addiction, anxiety, and other neurological disorders.
特性
IUPAC Name |
1-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)butane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-15-13-19(18(23)16(21)4-2)11-10-17(22)20(15)12-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQXDICZLIHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342731.png)
![(4aS*,8aR*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5342744.png)
![N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide](/img/structure/B5342751.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342766.png)
![1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B5342773.png)


![7-[(4-fluoro-2-methylphenyl)sulfonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5342815.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)
![7-(cyclopropylcarbonyl)-N~4~-[(4-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342828.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5342834.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5342836.png)
![3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5342841.png)
![ethyl 1-[3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5342845.png)